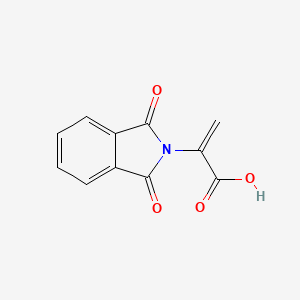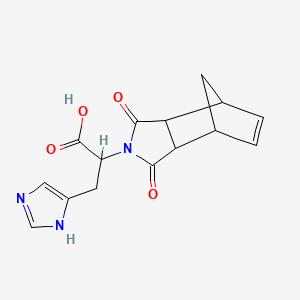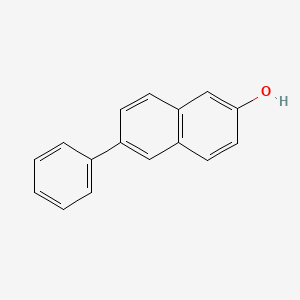![molecular formula C16H18N2+2 B3328477 1,1'-二烯丙基-[4,4'-联吡啶]-1,1'-二鎓 CAS No. 46903-42-8](/img/structure/B3328477.png)
1,1'-二烯丙基-[4,4'-联吡啶]-1,1'-二鎓
描述
1,1'-Diallyl-[4,4'-bipyridine]-1,1'-diium, also known as DABCO-4,4'-bipyridine, is a versatile organic molecule that has gained significant attention in the field of chemistry due to its unique properties. This compound is a bipyridine derivative that possesses a positively charged nitrogen atom, making it an excellent candidate for various applications in the field of chemistry and biology.
科学研究应用
晶体结构和磁性
- 具有联吡啶二鎓化合物的铜(II)卤化物盐:对 [1,4'-联吡啶]-1,1'-二鎓 [CuCl4] 和 [CuBr4] 的晶体结构和磁性的研究突出了这些化合物中的显着氢键和弱反铁磁交换,表明在磁性和结构研究中具有潜在应用 (Monroe 等,2020)。
催化剂应用
用于合成氧杂蒽衍生物的离子液体:一种基于 2,2'-联吡啶、1,1'-二磺基-[2,2'-联吡啶]-1,1'-二鎓氯化物的离子液体已被用作合成氧杂蒽衍生物的高效催化剂,突出了其作为有机合成中多功能催化剂的潜力 (Shirini 等,2014)。
制备 2-氨基-4H-色烯衍生物:使用 [4,4'-联吡啶]-1,1'-二鎓三氰甲烷作为制备 2-氨基-4H-色烯的催化剂是其在催化中的另一个应用,具有反应时间短、产率高等优点 (Zolfigol 等,2016)。
荧光增强
- 葫芦[7]脲中的荧光增强:对封装在葫芦[7]脲中的紫精衍生物的研究显示出增强的荧光,表明在开发基于荧光的先进材料和传感器方面有应用 (Freitag 等,2012)。
氢键和晶体结构
复杂片层结构形成:对 1,1'-二乙基-4,4'-联吡啶-1,1'-二鎓的研究突出了其通过多个氢键形成复杂片层结构的能力,这表明其在设计新型晶体结构和材料中的用途 (Setifi 等,2014)。
卤素/氢键和静电相互作用:1,1'-双(4-碘苄基)-4,4'-联吡啶-1,1'-二鎓盐的晶体结构证明了氢键/卤素键和静电相互作用的相互作用,这对于理解晶态中的超分子组织至关重要 (García 等,2009)。
离子液体应用
- 苯并咪唑衍生物的高效催化剂:离子液体 1,1'-二磺基-[2,2'-联吡啶]-1,1'-二鎓氯化物已被用作合成苯并咪唑衍生物的催化剂,展示了其在促进绿色化学应用中的效率 (Shirini 等,2015)。
固体中的氢键网络
- 氢键网络的结构研究:对由 4,4'-联吡啶和烷烃-α,ω-二膦酸反应形成的化合物的详细比较研究揭示了固体中的氢键网络,有助于理解分子相互作用和晶体工程 (Megen 等,2016)。
电荷转移相互作用
- 甲基紫精和六氰合铁(II)的研究:对甲基紫精与六氰合铁(II)的电荷转移相互作用的研究提供了对电子受体物质行为的宝贵见解,这与材料科学和化学中的应用相关 (Tanaka & Matsushita, 2017)。
响应性化合物和材料的构建模块
- 中等和环境响应性化合物:单和双季铵化的 4,4'-联吡啶衍生物,包括 1,1'-二烯丙基-[4,4'-联吡啶]-1,1'-二鎓的变体,是开发多功能显色材料/化合物(特别是溶剂/介质和环境响应性材料/化合物)的关键 (Papadakis, 2019)。
在太阳能电池技术中的应用
- 反相聚合物太阳能电池增强:使用新型小分子电解质 1,1'-双(4-羟丙基)-[4,4'-联吡啶]-1,1'-二鎓溴化物作为反相聚合物太阳能电池中的阴极缓冲层,证明了其在提高太阳能电池技术效率和稳定性方面的潜力 (Kim 等,2016)。
作用机制
Target of Action
1,1’-Diallyl-[4,4’-bipyridine]-1,1’-diium, also known as Allyl viologen (AV), primarily targets electronic transitions under the influence of an electric field and thermal excitation . These transitions occur in the blue and green regions, respectively .
Mode of Action
AV interacts with its targets through a redox process . A cyclic voltammogram recorded in aqueous KCl solvent systems shows the existence of two redox centres in the molecular system . This suggests that AV can undergo reduction and oxidation reactions, which are fundamental to its mode of action.
Result of Action
The result of AV’s action is evident in its electrical and photoelectrical properties. It behaves as a p-type organic semiconductor . This is confirmed by the action spectra of an Al–AV–ITO sandwich device, absorption spectra of AV, and J–V and C–V characteristics .
Action Environment
The action of AV can be influenced by environmental factors. For instance, its optical properties were studied in the region 200–800 nm , suggesting that light intensity and wavelength could affect its activity. Additionally, its electronic transitions are influenced by an electric field and thermal excitation , indicating that electric and thermal environments could also impact its efficacy and stability.
属性
IUPAC Name |
1-prop-2-enyl-4-(1-prop-2-enylpyridin-1-ium-4-yl)pyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-3-9-17-11-5-15(6-12-17)16-7-13-18(10-4-2)14-8-16/h3-8,11-14H,1-2,9-10H2/q+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMESRSUVCRMIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



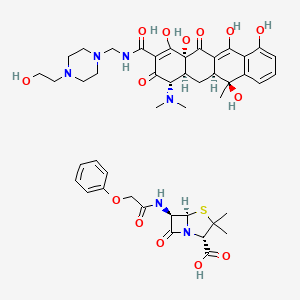
![8'-Chloro-5'-methoxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B3328407.png)
![8'-chloro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B3328413.png)
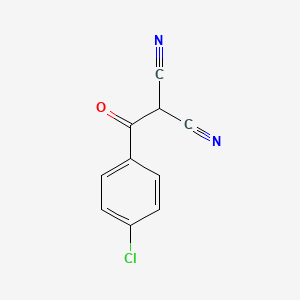
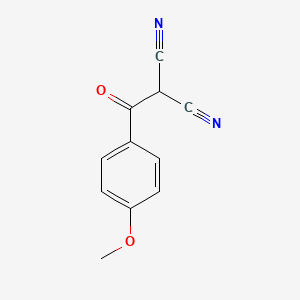


![4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(2-(methylamino)ethyl)benzenesulfonamide](/img/structure/B3328463.png)

